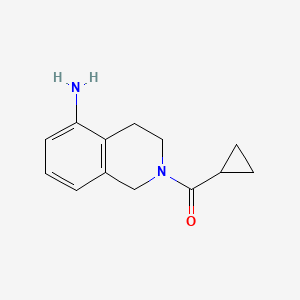
(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)(cyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone” is a complex organic compound with a fused isoquinoline ring system. Its chemical structure consists of a cyclopropyl group attached to an isoquinoline moiety, which contains an amino group at position 5. The compound’s systematic name is quite a mouthful, so let’s break it down:
-
Isoquinoline Ring: : The isoquinoline ring is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. It exhibits interesting pharmacological properties and is found in various natural products and synthetic compounds.
-
Cyclopropyl Group: : The cyclopropyl group is a three-membered ring containing three carbon atoms. It imparts unique reactivity and steric effects to the compound.
准备方法
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. Here are a couple of common approaches:
-
Heterocyclic Synthesis
- One method involves the cyclization of an appropriate precursor, such as an N-acylated 2-aminobenzaldehyde, under basic conditions. The cyclopropyl group can be introduced via a cyclopropanation reaction.
- The reaction typically proceeds through an intramolecular condensation, forming the isoquinoline ring system.
-
Multicomponent Reactions (MCRs)
- MCRs offer efficient routes to complex molecules. In this case, a three-component reaction involving an aldehyde, an amine, and a cyclopropane derivative could yield the desired compound.
Industrial Production:
While industrial-scale production methods may not be widely documented, laboratory-scale synthesis provides a foundation for further optimization.
化学反应分析
Reactivity:
The compound can undergo various reactions, including:
Oxidation: Oxidation of the amino group to a nitro group or other functional groups.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution at the amino group or other positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under appropriate conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of Lewis acids or bases.
Major Products:
The specific products depend on the reaction conditions and substituents present. For example, oxidation could yield an N-oxide or a nitro compound.
科学研究应用
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its isoquinoline scaffold, which is prevalent in bioactive molecules.
Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.
Industry: Isoquinoline derivatives have applications in dye synthesis, agrochemicals, and materials science.
作用机制
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
相似化合物的比较
While there are no direct analogs with the exact same structure, we can compare it to related isoquinoline derivatives, such as:
- 1-Methylisoquinoline
- 2-Aminoisoquinoline
: Example reference. : Another reference.
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C13H16N2O/c14-12-3-1-2-10-8-15(7-6-11(10)12)13(16)9-4-5-9/h1-3,9H,4-8,14H2 |
InChI 键 |
GUEABAVATAUNIK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=CC=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


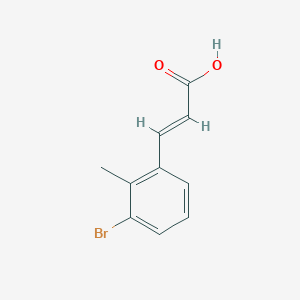
![1-{1-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrazol-4-yl}methanaminehydrochloride](/img/structure/B13528632.png)
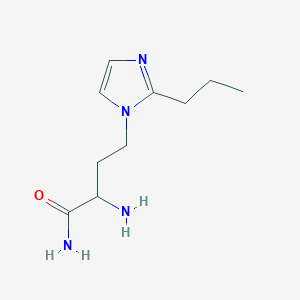
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis](/img/structure/B13528646.png)
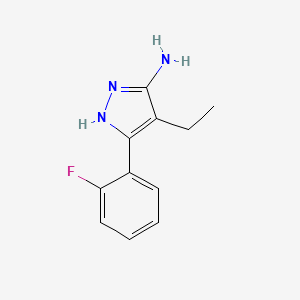
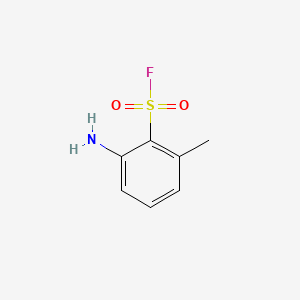
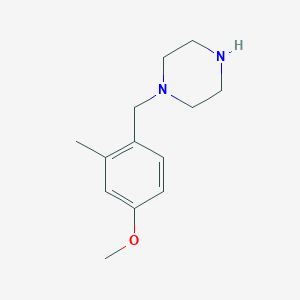
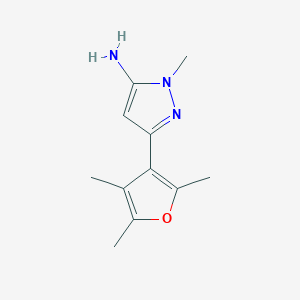
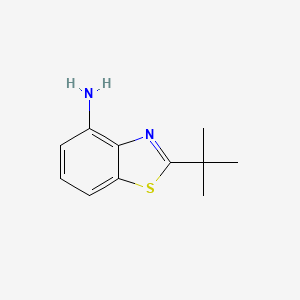
![1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride](/img/structure/B13528668.png)

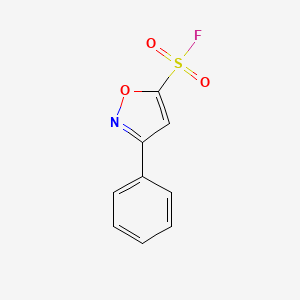
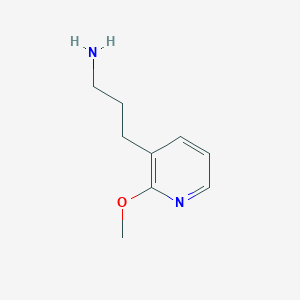
![Cyclohexanone, 3-[(4-methylphenyl)thio]-](/img/structure/B13528685.png)
